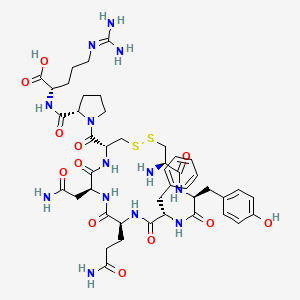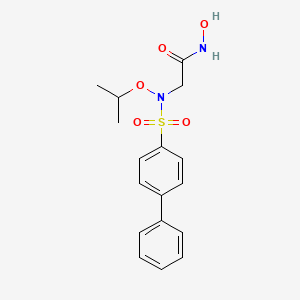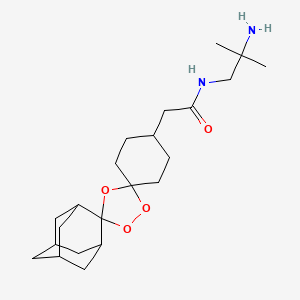
Averufin
描述
Averufin is a naturally occurring anthraquinone derivative produced by various species of the Aspergillus genus, including Aspergillus versicolor and Aspergillus parasiticus . It is a key intermediate in the biosynthesis of aflatoxins, which are highly toxic and carcinogenic compounds . This compound has a molecular formula of C20H16O7 and a molecular weight of 368.3 .
准备方法
Synthetic Routes and Reaction Conditions: Averufin can be synthesized from 1,3,6,8-tetrahydroxyanthraquinone through a series of chemical reactions. The synthesis involves the double Diels-Alder reaction of 2,6-dichlorobenzoquinone with (E)-1,3-bis(trimethylsily)oxy-1-methoxy-1,3-butadiene . This reaction produces a pivotal intermediate, which is then converted to this compound through further chemical transformations .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Aspergillus species. The fungi are cultured under specific conditions that promote the production of this compound as a secondary metabolite. The compound is then extracted and purified from the fungal biomass .
化学反应分析
Types of Reactions: Averufin undergoes various chemical reactions, including oxidation, reduction, and hydroxylation. One notable reaction is the conversion of averantin to this compound through hydroxylation and subsequent oxidation .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.
Hydroxylation: Enzymatic hydroxylation using cytochrome P-450 monooxygenase is a key step in the biosynthesis of this compound.
Major Products Formed: The major products formed from the reactions of this compound include hydroxythis compound and various aflatoxin precursors .
科学研究应用
Averufin has several scientific research applications:
作用机制
Averufin exerts its effects through various molecular targets and pathways:
Biosynthesis Pathway: In the biosynthesis of aflatoxins, this compound is converted from averantin through hydroxylation and oxidation reactions.
Inhibition of Mycolic Acid Synthesis: this compound inhibits the enzymes MabA and PKS18, which are involved in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.
相似化合物的比较
Averufin is unique among anthraquinone derivatives due to its specific role in aflatoxin biosynthesis. Similar compounds include:
Averantin: A precursor to this compound in the aflatoxin biosynthesis pathway.
Hydroxythis compound: A hydroxylated derivative of this compound formed during aflatoxin biosynthesis.
6-O-Methyl-averufin: A methylated derivative of this compound with similar chemical properties.
This compound’s uniqueness lies in its specific enzymatic transformations and its role as a key intermediate in the biosynthesis of highly toxic aflatoxins .
属性
IUPAC Name |
(1S,17S)-3,7,9-trihydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-20-4-2-3-12(26-20)16-13(27-20)7-10-15(19(16)25)18(24)14-9(17(10)23)5-8(21)6-11(14)22/h5-7,12,21-22,25H,2-4H2,1H3/t12-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFFZJHGQCKWMV-YUNKPMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891789 | |
| Record name | Averufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14016-29-6 | |
| Record name | Averufin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14016-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Averufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014016296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Averufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVERUFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R1N64C5MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does averufin affect mitochondrial function?
A1: this compound acts as a potent uncoupler of oxidative phosphorylation in mitochondria. [, , , ] This means it disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. [, , ] At higher concentrations, this compound can also directly inhibit the electron transport chain, specifically at the ubiquinol-cytochrome c reductase complex (complex III). [, ]
Q2: What are the downstream effects of this compound's interaction with mitochondria?
A2: By disrupting mitochondrial function, this compound can lead to a decrease in ATP production, ultimately affecting cellular energy balance. [, , ] This can have various consequences for cellular function and viability, potentially contributing to its cytotoxic effects.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H16O7, and its molecular weight is 368.34 g/mol. [, , ]
Q4: What are the key spectroscopic features of this compound?
A4: this compound's structure has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, , , ] Key features in its NMR spectrum include signals corresponding to the anthraquinone core, the side chain methyl groups, and the hydroxyl protons. [, ] MS analysis typically shows a prominent molecular ion peak at m/z 368, along with characteristic fragment ions. [, ]
Q5: What is the role of this compound in aflatoxin biosynthesis?
A5: this compound is a crucial intermediate in the biosynthesis of aflatoxin B1. [, , , , ] It is synthesized from acetate units via a polyketide pathway. [, , ]
Q6: Which enzymes are involved in the conversion of this compound to downstream aflatoxin precursors?
A6: Several enzymes contribute to the conversion of this compound to subsequent intermediates in the aflatoxin pathway: * avnA gene product (CYP60A1): A cytochrome P-450 monooxygenase that converts averantin to this compound. [] * adhA gene product: A short-chain alcohol dehydrogenase that converts 5′-hydroxyaverantin to this compound via 5′-oxoaverantin. [, , ] * Microsomal enzyme: Catalyzes the conversion of (1'S,5'S)-averufin to hydroxyversicolorone. [] * Cytosol monooxygenase and VHA reductase: Convert hydroxyversicolorone to versiconal hemiacetal acetate via a metabolic grid involving versicolorone, versiconol acetate, and potentially versicolorol. []
Q7: How does the structure of this compound relate to its position in the aflatoxin biosynthetic pathway?
A7: The structure of this compound, with its anthraquinone core and specific side chain, is strategically important. It sets the stage for the formation of the bisfuran ring system and the complex, highly substituted ring system characteristic of aflatoxins. [, , , , ]
Q8: Have any genes been identified that are involved in this compound biosynthesis?
A8: Yes, several genes within the aflatoxin biosynthesis gene cluster have been implicated in this compound formation: * avnA (ord-1): Encodes a cytochrome P450 monooxygenase responsible for converting averantin to this compound. [] * adhA: Encodes a short-chain alcohol dehydrogenase involved in converting 5′-hydroxyaverantin to this compound. []
Q9: How have genetic studies contributed to understanding this compound's role in aflatoxin biosynthesis?
A9: Mutant strains of Aspergillus parasiticus, deficient in specific enzymes within the aflatoxin pathway, have been instrumental in identifying and characterizing intermediates like this compound. [, , , ] By analyzing the accumulated metabolites in these mutants, researchers have been able to decipher the sequence of enzymatic steps in the pathway. [, , ] Moreover, genetic complementation studies, where genes are introduced into mutant strains, have helped confirm the functions of specific genes and their encoded enzymes in the pathway. []
Q10: What analytical techniques are commonly used to identify and quantify this compound?
A11: Several analytical methods are employed for this compound analysis: * Thin-layer chromatography (TLC): A simple and rapid technique for separating and tentatively identifying this compound based on its migration pattern compared to standards. [, , ] * High-performance liquid chromatography (HPLC): Enables more precise separation and quantification of this compound, particularly when coupled with sensitive detectors like UV-Vis or mass spectrometry. [, ] * Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information about this compound, including 1H and 13C assignments, and is essential for characterizing new metabolites. [, ] * Mass spectrometry (MS): Determines the molecular weight of this compound and its fragmentation pattern, aiding in identification and confirmation of its structure. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















